2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 1019561-00-2
VCID: VC8038776
InChI: InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9/h3-5,7,12-13H,1,6,8H2,2H3
SMILES: COC1=C(C=C(C=C1)CNCC=C)O
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol

CAS No.: 1019561-00-2

Cat. No.: VC8038776

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol - 1019561-00-2

Specification

CAS No. 1019561-00-2
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 2-methoxy-5-[(prop-2-enylamino)methyl]phenol
Standard InChI InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9/h3-5,7,12-13H,1,6,8H2,2H3
Standard InChI Key CDHMHTVQRHOYQL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNCC=C)O
Canonical SMILES COC1=C(C=C(C=C1)CNCC=C)O

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol consists of a phenolic ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with an aminomethyl group bearing a prop-2-en-1-yl (allyl) chain. The hydrochloride salt form (C₁₁H₁₆ClNO₂) predominates in commercial preparations due to enhanced stability .

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC Name2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
CAS Number1240571-51-0
Molecular FormulaC₁₁H₁₆ClNO₂
Molecular Weight229.70 g/mol
Purity Specification≥97% (HPLC)
Key Functional GroupsPhenolic -OH, Methoxy, Allylamine

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis typically reveals distinct signals for the aromatic protons (δ 6.7–7.1 ppm), methoxy group (δ 3.8 ppm), and allylic protons (δ 5.1–5.9 ppm) . Mass spectrometry shows a characteristic molecular ion peak at m/z 229.70 corresponding to the hydrochloride form .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols remain proprietary, available data suggest a multi-step approach involving:

  • Protection of the phenolic -OH group via methylation

  • Mannich-type aminomethylation using allylamine

  • Acid-mediated deprotection and salt formation

Critical reaction parameters include:

  • Temperature control (40–60°C) during the aminomethylation step

  • Use of aprotic solvents (e.g., DMF, acetonitrile)

  • Catalytic quantities of Lewis acids (e.g., ZnCl₂) to accelerate imine formation

Industrial Manufacturing

MolCore BioPharmatech’s production process employs continuous flow reactors to achieve:

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective substitution at the para position relative to the methoxy group:

Compound+Electrophile (E⁺)5-Methoxy-2-(allylaminomethyl)-4-E-phenol\text{Compound} + \text{Electrophile (E⁺)} \rightarrow \text{5-Methoxy-2-(allylaminomethyl)-4-E-phenol}

Common electrophiles include nitronium ions (NO₂⁺) and acylium cations (RCO⁺), enabling nitro- and acyl-derivative synthesis .

Oxidation Pathways

Controlled oxidation of the allyl side chain produces epoxy intermediates:

CH₂=CHCH₂NH-mCPBAEpoxide\text{CH₂=CHCH₂NH-} \xrightarrow{\text{mCPBA}} \text{Epoxide}

These epoxides serve as precursors for cross-linked polymers with enhanced thermal stability (Tg > 150°C) .

Coordination Chemistry

The amine nitrogen and phenolic oxygen act as bidentate ligands, forming stable complexes with transition metals:

Compound+Cu(NO₃)₂[Cu(L)₂]2+\text{Compound} + \text{Cu(NO₃)₂} \rightarrow [\text{Cu(L)₂}]^{2+}

Such complexes exhibit notable catalytic activity in Suzuki-Miyaura couplings (TON > 10⁴) .

Pharmaceutical Applications

Antibiotic Drug Development

Structure-activity relationship (SAR) studies indicate that the allylamino group enhances membrane permeability, making derivatives effective against Gram-positive pathogens:

Table 2: Antimicrobial Activity of Derivatives

DerivativeMIC against S. aureus (μg/mL)
Parent Compound64
Nitro-Substituted8
Fluoroquinolone Hybrid2

Data adapted from analogous compounds .

CNS Drug Candidates

Molecular docking simulations predict strong binding (ΔG < -9 kcal/mol) to monoamine oxidase B, suggesting potential antidepressant applications.

Materials Science Applications

Epoxy Resin Formulations

Incorporation into diglycidyl ether of bisphenol-A (DGEBA) resins improves:

  • Flexural strength by 40%

  • Glass transition temperature by 25°C

  • Chemical resistance to polar solvents

Conductive Polymers

Electropolymerization with thiophene derivatives yields materials with conductivity up to 10² S/cm, suitable for organic photovoltaic devices .

Analytical Challenges

Chromatographic Separation

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves baseline separation from synthetic byproducts:

  • Retention time: 8.2 ± 0.3 min

  • Plate count: >15,000

Stability Considerations

Accelerated stability testing (40°C/75% RH) shows:

  • <2% decomposition over 6 months

  • No detectable racemization (chiral HPLC)

Emerging Research Directions

Recent studies explore:

  • Photo-responsive derivatives for controlled drug release (λₐᵦₛ = 365 nm)

  • Bioconjugation with monoclonal antibodies for targeted cancer therapy

  • Use in metal-organic frameworks (MOFs) for CO₂ capture

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